

confirming the role of D-65476 as a Bexarotene impurity standard

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Compound of Interest

Compound Name: D-65476

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D-65476 as a Bexarotene Impurity Standard: A Comparative Guide

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Bexarotene is paramount. This guide provides a comparative analysis of **D-65476**, a Bexarotene impurity standard, alongside other known Bexarotene impurities. The information presented is intended to assist in the selection and application of appropriate reference standards for analytical method development, validation, and routine quality control.

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs) and is used in the treatment of cutaneous T-cell lymphoma (CTCL).^[1] During its synthesis and storage, various impurities can arise, necessitating the use of well-characterized impurity standards for their identification and quantification.

Comparison of Bexarotene Impurity Standards

While "**D-65476**" is a designated impurity standard for Bexarotene, a variety of other commercially available and well-documented impurity standards are used in the pharmaceutical industry. A comparative summary of key quantitative data for these standards is presented below. It is important to note that specific lot-to-lot variability may exist, and users should always refer to the Certificate of Analysis (CoA) provided by the supplier.

Impurity Standard	Catalog Number (Example)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Assay (Typical)
D-65476	(Hypothetical)	Not Available	C ₂₄ H ₂₈ O ₂	348.49	≥98%
Bexarotene Amide Impurity	VE006531 ^[2]	Not Available	C ₂₄ H ₂₉ NO	347.5	≥98%
Bexarotene Keto Acid Impurity	VE006530 ^[3]	153559-46-7 ^[3]	C ₂₃ H ₂₆ O ₃	350.4 ^[3]	≥98%
6-Hydroxy Bexarotene	VE0012741 ^[2]	368451-07-4 ^[4]	C ₂₄ H ₂₈ O ₃	364.49	≥98%
Bexarotene Keto Impurity	SZ-B031007 ^[5]	1349659-53-5 ^[5]	C ₂₅ H ₃₀ O	346.51 ^[6]	≥98%

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Relationship between Bexarotene and its impurity standard **D-65476**.

Experimental Protocols for Impurity Analysis

Accurate quantification of Bexarotene and its impurities is critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general isocratic HPLC method for the determination of Bexarotene and its related substances.

Instrumentation:

- HPLC system with a UV detector

Chromatographic Conditions:

- Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particles)[7]
- Mobile Phase: A mixture of acetonitrile, water, and trifluoroacetic acid in a ratio of 70:30:0.1 (v/v/v)[7]
- Flow Rate: 0.5 mL/min[7]
- Detection Wavelength: 260 nm[7]
- Injection Volume: 5 μL
- Column Temperature: 40°C

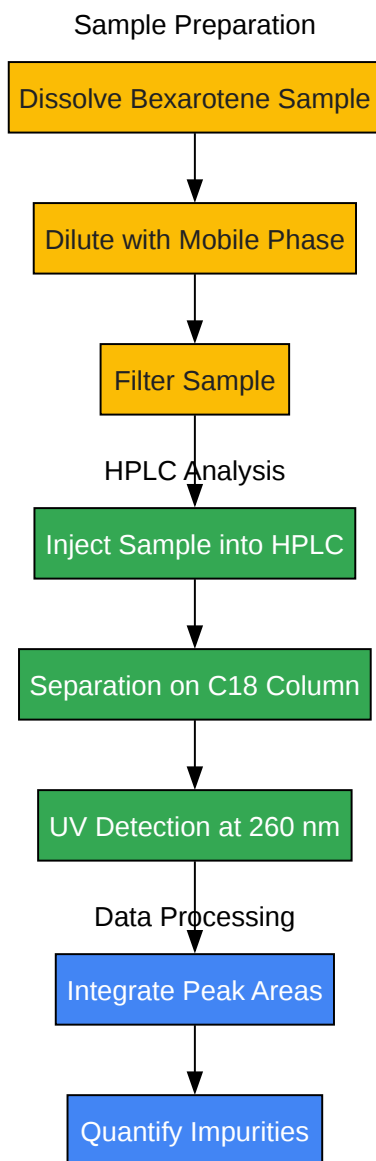
Sample Preparation:

- Prepare a stock solution of the Bexarotene drug substance or product in a suitable solvent (e.g., ethanol).
- Dilute the stock solution with the mobile phase to a final concentration of approximately 0.5 mg/mL.
- Prepare solutions of the impurity reference standards (e.g., **D-65476**, Bexarotene Amide Impurity) in the mobile phase at known concentrations.
- Filter all solutions through a 0.45 μm syringe filter before injection.

Analysis:

- Inject the standard solutions to determine their retention times and response factors.

- Inject the sample solution.
- Identify and quantify any impurities in the sample by comparing their retention times and peak areas to those of the reference standards.



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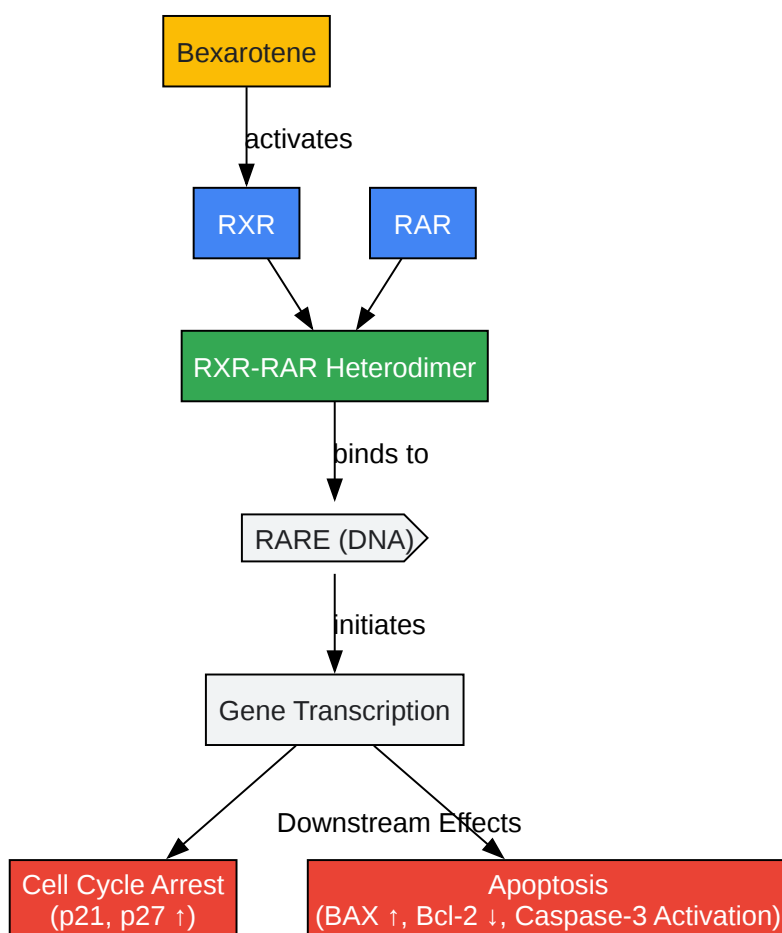
Workflow for the analysis of Bexarotene impurities using HPLC.

Bexarotene Signaling Pathway

Bexarotene exerts its therapeutic effects by selectively binding to and activating Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Thyroid Hormone Receptors (TRs), and Vitamin D Receptors (VDRs).[1] Upon activation by Bexarotene, the RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1] This binding initiates the transcription of genes that regulate cellular differentiation, proliferation, and apoptosis.[1]

Key downstream effects of Bexarotene-mediated RXR activation include:

- Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and p27, which halt cell cycle progression.[1]
- Induction of Apoptosis: Upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2, leading to programmed cell death.[1] In some cancer cell lines, Bexarotene has been shown to induce apoptosis through the activation of caspase-3 and cleavage of poly(ADP-Ribose) polymerase (PARP).[8]



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Simplified signaling pathway of Bexarotene.

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